molecular formula C20H22N4O6 B15061774 Bis(2-pyridin-3-ylmorpholin-4-yl) oxalate

Bis(2-pyridin-3-ylmorpholin-4-yl) oxalate

Katalognummer: B15061774
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: SAKWTAWTBGSISA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-(Pyridin-3-yl)morpholine oxalate typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Analyse Chemischer Reaktionen

2-(Pyridin-3-yl)morpholine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidative reactions where it reacts with oxidizing agents to form corresponding oxides . In reduction reactions, it can be reduced to form different derivatives depending on the reducing agents used. Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wirkmechanismus

The mechanism of action of 2-(Pyridin-3-yl)morpholine oxalate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and function . This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-(Pyridin-3-yl)morpholine oxalate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include morpholine, piperazine, and piperidine derivatives, which also have diverse biological and chemical activities . 2-(Pyridin-3-yl)morpholine oxalate stands out due to its specific applications in proteomics research and its potential in drug discovery . The presence of both the pyridine and morpholine moieties in its structure contributes to its unique reactivity and functionality.

Eigenschaften

Molekularformel

C20H22N4O6

Molekulargewicht

414.4 g/mol

IUPAC-Name

bis(2-pyridin-3-ylmorpholin-4-yl) oxalate

InChI

InChI=1S/C20H22N4O6/c25-19(29-23-7-9-27-17(13-23)15-3-1-5-21-11-15)20(26)30-24-8-10-28-18(14-24)16-4-2-6-22-12-16/h1-6,11-12,17-18H,7-10,13-14H2

InChI-Schlüssel

SAKWTAWTBGSISA-UHFFFAOYSA-N

Kanonische SMILES

C1COC(CN1OC(=O)C(=O)ON2CCOC(C2)C3=CN=CC=C3)C4=CN=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.